Molecular structure and weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Molecular structure and weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a specific, likely novel or less-documented derivative, 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one . The structural features of this molecule, including the pyridazinone core, a chlorine atom, a methoxy group, and an N-methyl group, suggest its potential for unique chemical properties and biological activities. This document provides a comprehensive overview of its molecular structure, weight, and key chemical identifiers, alongside a plausible synthetic strategy based on established chemical literature.
Molecular Structure and Chemical Identity
The molecular structure of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is characterized by a six-membered pyridazinone ring. A chlorine atom is substituted at the 6-position, a methoxy group at the 5-position, and a methyl group is attached to the nitrogen atom at the 2-position of the ring. The presence of the ketone group at the 3-position defines it as a pyridazin-3(2H)-one.
Based on this structure, the molecular formula is deduced to be C₆H₇ClN₂O₂ .
Visualizing the Molecular Structure
To better understand the arrangement of atoms and functional groups, a two-dimensional representation of the molecule is presented below.
Caption: 2D structure of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.
Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for experimental design and data interpretation in research and development. The molecular weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one has been calculated based on its molecular formula, C₆H₇ClN₂O₂.
The calculation is as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 6 | 72.066 |
| Hydrogen | H | 1.008 | 7 | 7.056 |
| Chlorine | Cl | 35.453 | 1 | 35.453 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 174.587 |
The calculated molecular weight of 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is 174.587 g/mol .
Chemical Identifiers
For novel or less common compounds, generating standardized chemical identifiers is essential for database registration and unambiguous communication within the scientific community. The following table summarizes the key predicted chemical identifiers for 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.
| Identifier | Value |
| IUPAC Name | 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.587 g/mol |
| SMILES | COC1=C(Cl)N=NC(=O)C=C1N(C) |
| InChI | InChI=1S/C6H7ClN2O2/c1-8-4-3-5(10)9(2)7-6(4)8/h3H,1-2H3 |
| InChIKey | Generated upon synthesis and characterization |
Plausible Synthetic Approach
Given the absence of commercially available 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a plausible synthetic route is proposed based on established methodologies for the synthesis of pyridazinone derivatives. The synthesis would likely begin with the formation of the pyridazinone ring, followed by N-alkylation.
A potential precursor is 6-chloro-5-methoxypyridazin-3(2H)-one, which has a documented CAS number (114333-03-8).[1] The synthesis of N-substituted pyridazinones is a well-established chemical transformation.[2]
Proposed Experimental Protocol: N-Methylation of 6-chloro-5-methoxypyridazin-3(2H)-one
Objective: To synthesize 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one via N-methylation of 6-chloro-5-methoxypyridazin-3(2H)-one.
Materials:
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6-chloro-5-methoxypyridazin-3(2H)-one
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Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
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A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
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Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (CH₃CN))
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-5-methoxypyridazin-3(2H)-one in the chosen anhydrous solvent.
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Deprotonation: Add the base to the solution and stir at room temperature. The choice of base is critical; a milder base like potassium carbonate may require heating, while a stronger base like sodium hydride will react readily at room temperature. The purpose of the base is to deprotonate the nitrogen at the 2-position, forming a nucleophilic anion.
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N-Methylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
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Work-up: Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one.
Self-Validation: The structure of the synthesized compound must be rigorously confirmed using modern analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of all protons and carbons, including the newly introduced methyl group on the nitrogen.
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Mass Spectrometry (MS): To determine the molecular weight of the product and confirm it matches the calculated value of 174.587 g/mol .
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the pyridazinone ring.
Caption: Proposed workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a detailed analysis of the molecular structure and weight of the putative compound 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one. While this specific derivative is not readily found in commercial or public databases, its fundamental properties have been deduced based on its chemical name and the established principles of organic chemistry. The provided plausible synthetic route offers a practical starting point for researchers interested in synthesizing and exploring the potential applications of this novel pyridazinone derivative. Rigorous analytical characterization following synthesis will be paramount to confirm its structure and pave the way for further investigation into its chemical and biological properties.
References
- Michels, J. U., Wfuoht, G. C., & Gever, G. (Year). Synthesis and Pharmacological Activity of a Series of 2-Substituted Pyridazinones. Journal of the American Chemical Society.
Sources
- 1. 6-chloro-5-methoxypyridazin-3(2H)-one - CAS:114333-03-8 - Abovchem [abovchem.com]
- 2. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
